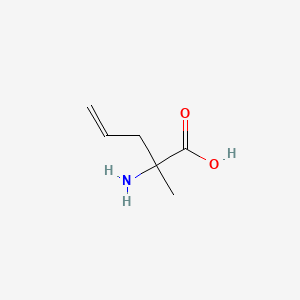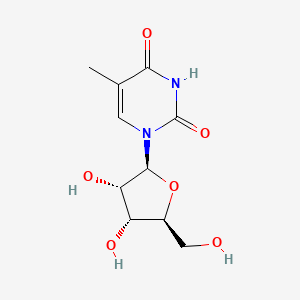
2-Amino-2-methylpent-4-enoic acid
Overview
Description
Scientific Research Applications
1. NMR Spectroscopy and Dissociation Constants
2-Amino-2-methylpent-4-enoic acid was characterized using high-resolution NMR spectroscopy, specifically 19F NMR-controlled titration. This provided detailed insights into its dissociation constants and ion-specific chemical shifts, contributing to the understanding of its chemical behavior in different environments (Uhlemann et al., 2002).
2. Enzymatic Synthesis and Stereochemistry
The compound's interaction with enzymes like L-aminoacylase and L-amino acid oxidase was studied to achieve stereochemically pure forms. This research facilitates the synthesis of compounds like L-alloisoleucine and (R)-2-methylbutan-1-ol, demonstrating its potential in producing specific stereochemical configurations in organic synthesis (Bakke et al., 1999).
3. Biosynthesis Studies
Investigations into the biosynthesis of this compound in various biological systems, such as Aesculus californica, have been conducted. These studies, using techniques like 14C-labeled precursor feeding, offer insights into the metabolic pathways and potential precursor roles of other compounds (Fowden & Mazelis, 1971).
4. Synthesis of Fluorinated Derivatives
Research has been conducted on the enantioselective synthesis of 2-amino-4-fluoropent-4-enoic acids, which are isosteres of asparagine. Such work contributes to the development of novel synthetic routes for creating structurally unique amino acid derivatives (Laue et al., 1999).
5. Catalytic Applications
The compound's derivatives have been investigated in catalytic reactions, such as in the synthesis of unsaturated amino acids. This includes the study of reactions like amidoallylation, which is crucial for the development of efficient synthetic methods for biologically active compounds (Sugiyama et al., 2013).
6. Characterization in Bacterial Pathways
The role of 2-hydroxypentadienoic acid hydratase, a compound related to this compound, in bacterial catabolic pathways for aromatic compound degradation has been explored. Understanding this enzyme's characteristics and reaction mechanism enhances knowledge of microbial metabolism and potential biotechnological applications (Pollard & Bugg, 1998).
7. Isolation from Natural Sources
The isolation and characterization of this compound from natural sources, such as from the seeds of Aesculus californica, have been reported. These studies contribute to the understanding of the chemical diversity in nature and the potential biological roles of such compounds (Fowden, 1968).
Properties
IUPAC Name |
2-amino-2-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBTZYHBJFPEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(1,3-benzothiazol-2-yl)-2-furyl]acrylic acid](/img/structure/B3276397.png)
![4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl-](/img/structure/B3276407.png)






![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/structure/B3276448.png)


![4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3276468.png)
![2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine](/img/structure/B3276475.png)

